N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide
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Overview
Description
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide is a synthetic compound with a complex molecular structure It contains a benzotriazine ring, a fluoro substituent, and an oxane carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit various biological activities, suggesting potential targets could be enzymes or receptors involved in those biological processes .
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, suggesting potential cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide typically involves multiple steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Substituent: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Oxane Carboxamide Group: This step involves the reaction of oxane derivatives with carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazine derivatives.
Scientific Research Applications
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide
- N-[2-(6-bromo-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide
- N-[2-(6-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide
Uniqueness
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide is unique due to the presence of the fluoro substituent, which enhances its chemical stability and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group also imparts distinct electronic properties, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c16-11-1-2-13-12(9-11)15(22)20(19-18-13)6-5-17-14(21)10-3-7-23-8-4-10/h1-2,9-10H,3-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCCEJJYPKUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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